![molecular formula C11H10N2O4 B2630686 1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione CAS No. 92764-08-4](/img/structure/B2630686.png)
1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione is a chemical compound with the molecular formula C11H10N2O4 It is known for its unique structure, which includes an imidazolidine ring substituted with a methoxyphenylmethyl group
Preparation Methods
The synthesis of 1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione typically involves the reaction of 3-methoxybenzylamine with phosgene or its derivatives to form the imidazolidine ring. The reaction conditions often include the use of solvents such as methanol and catalysts like sodium methylate. The reaction is carried out at ambient temperature for about 15 hours . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione can be compared with other similar compounds such as:
1-[(2-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione: This compound has a similar structure but with a different position of the methoxy group.
1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione: Another similar compound with the methoxy group in the para position.
1-[(2-Fluorophenyl)methoxy]-3-[(4-Fluorophenyl)methyl]imidazolidine-2,4,5-trione: This compound includes fluorine substituents, which can alter its chemical properties and reactivity.
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-17-8-4-2-3-7(5-8)6-13-10(15)9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWLYVPRBMBDOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(tert-butyl)phenoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2630604.png)
![N-(3-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2630605.png)
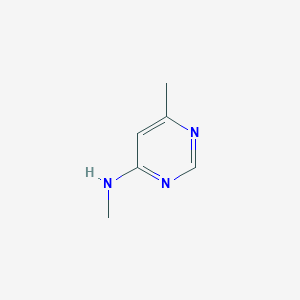
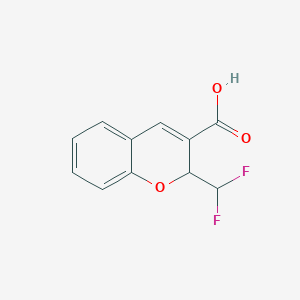
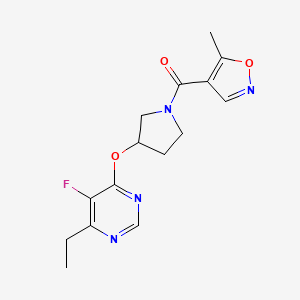
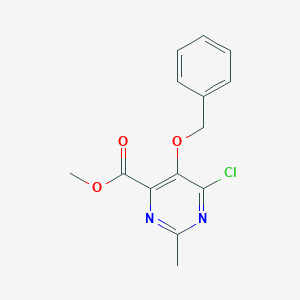

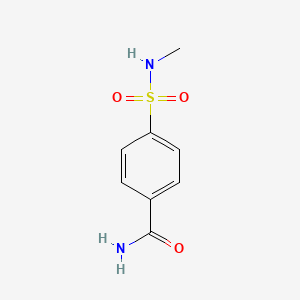
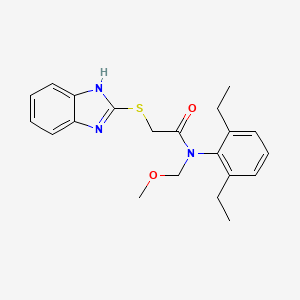
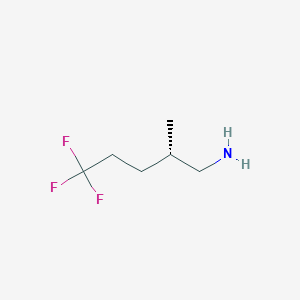
![4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B2630620.png)


